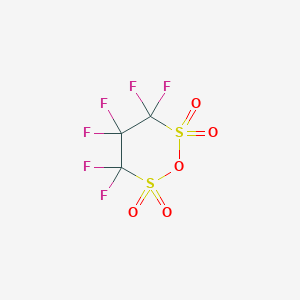
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone is a fluorinated organic compound with the molecular formula C3F6O5S2. This compound is notable for its high fluorine content and unique structural features, which make it of interest in various scientific and industrial applications.
Preparation Methods
The synthesis of 3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone typically involves the reaction of hexafluoropropylene oxide with sulfur dioxide in the presence of a catalyst. The reaction conditions often require low temperatures and controlled environments to ensure the stability of the intermediate products and the final compound.
Chemical Reactions Analysis
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield thiol or sulfide derivatives.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The pathways involved in these interactions are often related to the compound’s ability to form strong bonds with other elements, such as carbon, oxygen, and sulfur.
Comparison with Similar Compounds
3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone can be compared with other fluorinated compounds, such as:
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: This compound has a similar high fluorine content but differs in its structural features and applications.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated compound with distinct properties and uses in different fields.
The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it suitable for specialized applications in various scientific and industrial domains.
Properties
CAS No. |
82727-20-6 |
|---|---|
Molecular Formula |
C3F6O5S2 |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
3,3,4,4,5,5-hexafluoro-1,2,6-oxadithiane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C3F6O5S2/c4-1(5)2(6,7)15(10,11)14-16(12,13)3(1,8)9 |
InChI Key |
PBKGPRZNFXSZDR-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(S(=O)(=O)OS(=O)(=O)C1(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
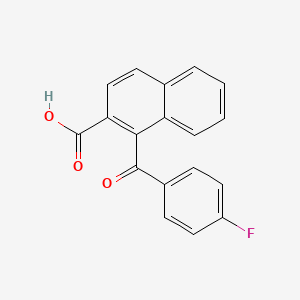
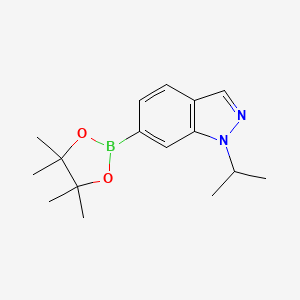
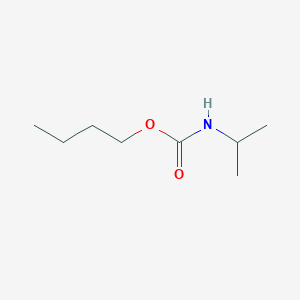
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)
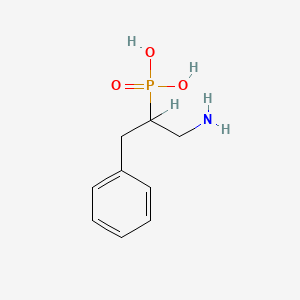
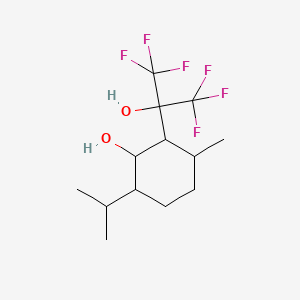
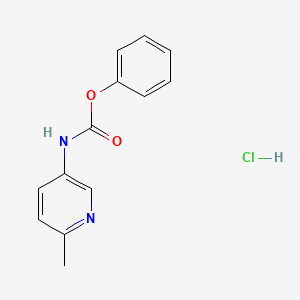
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B13995097.png)
![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(piperidin-1-yl)phosphoryl]ethanamine](/img/structure/B13995100.png)
